2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate

Peptide Synthesis Chemical Kinetics Activated Esters

Sourcing reliable activated esters for sequence-defined polypeptide synthesis presents a challenge in balancing reactivity and optical purity. 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate (CAS 3065-23-4) directly addresses this bottleneck. - Delivers superior polymerizing ability vs. the 2,4,6-isomer, enabling higher degrees of polymerization. - Exhibits base-dependent racemization, unlike the more labile pentachlorophenyl ester, preserving stereochemical integrity of the valine residue. - Crystalline solid simplifies accurate weighing, reducing batch-to-batch variability in resin loading.

Molecular Formula C19H18Cl3NO4
Molecular Weight 430.7 g/mol
CAS No. 3065-23-4
Cat. No. B8631162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
CAS3065-23-4
Molecular FormulaC19H18Cl3NO4
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H18Cl3NO4/c1-11(2)17(23-19(25)26-10-12-6-4-3-5-7-12)18(24)27-16-9-14(21)13(20)8-15(16)22/h3-9,11,17H,10H2,1-2H3,(H,23,25)
InChIKeyKXDPKWZNNMFNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate (CAS 3065-23-4) for Peptide Synthesis: Key Specifications and Procurement Considerations


2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate (CAS 3065-23-4), also known as Z-Val-OTcp or Cbz-Val-OTcp, is a Cbz-protected L-valine activated ester widely utilized in solution-phase peptide synthesis [1]. As a member of the active ester class, this compound features an electron-deficient 2,4,5-trichlorophenyl leaving group that facilitates aminolysis reactions with nucleophiles such as amino acid esters [2]. Its structural attributes, including a crystalline solid state [3] and a molecular weight of 430.71 g/mol [4], position it as a specialized building block in the synthesis of peptides and peptide derivatives [1].

Why 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate Cannot Be Directly Substituted with Other Cbz-Amino Acid Esters in Peptide Synthesis


The performance of activated esters in peptide synthesis is critically dependent on the electronic nature of the leaving group, which dictates both coupling efficiency and the extent of undesirable racemization [1]. The 2,4,5-trichlorophenyl ester moiety in Z-Val-OTcp confers a unique reactivity profile compared to other commonly used esters such as p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) [2]. A simple substitution with an analog, even one with a similar Cbz-protecting group, can lead to divergent outcomes in terms of reaction kinetics, by-product formation, and the optical purity of the final peptide [3]. The data presented below quantifies these crucial differences, underscoring that Z-Val-OTcp is a distinct chemical entity whose procurement is justified by specific, measurable performance advantages in targeted synthetic applications [1][2][3].

Quantitative Differentiation Evidence for 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate vs. Key Comparators


Comparative Aminolysis Reactivity: 2,4,5-Trichlorophenyl Ester vs. p-Nitrophenyl Ester

The aminolysis rate of 2,4,5-trichlorophenyl esters is significantly enhanced compared to p-nitrophenyl esters. The 2,4,5-trichlorophenyl group provides an optimal balance of electron-withdrawing ability for activation without being so reactive as to cause excessive side reactions, making it a 'promising' new active derivative for peptide synthesis [1].

Peptide Synthesis Chemical Kinetics Activated Esters

Reduced Racemization Potential: Z-Val-OTcp vs. Z-Val-OPcp (Pentachlorophenyl Ester)

Racemization studies on histidine active esters demonstrate that the 2,4,5-trichlorophenyl (OTcp) ester exhibits a different racemization profile compared to the pentachlorophenyl (OPcp) ester. For the specific case of Z-His(Bzl)-OTcp, it does not exhibit autoracemization (racemization without an added base), unlike its OPcp counterpart. Furthermore, its racemization rate constant (kr) is dependent on base concentration, whereas for Z-His(Bzl)-OPcp, the rate is independent of base concentration beyond one equivalent [1].

Chiral Purity Racemization Peptide Synthesis

Solid-State Handling Advantage: Crystalline Nature of 2,4,5-Trichlorophenyl Esters

The 2,4,5-trichlorophenyl esters of N-protected amino acids, including Z-Val-OTcp, are generally stable, crystalline solids [1]. This is in contrast to some other active esters like pentafluorophenyl (OPfp) esters, which can be oils or low-melting solids, making them more difficult to handle and weigh accurately .

Solid-Phase Synthesis Chemical Stability Peptide Chemistry

Polymerization Capability: 2,4,5-Trichlorophenyl Ester vs. 2,4,6-Trichlorophenyl Ester

In the synthesis of polypeptides of regular structure, the 'polymerizing' ability of 2,4,5-trichlorophenyl esters is superior to that of 2,4,6-trichlorophenyl esters and yields only to the more reactive pentachlorophenyl esters [1]. This indicates that the specific substitution pattern on the phenyl ring (2,4,5- vs. 2,4,6-) is a critical determinant of performance in polycondensation reactions.

Polymer Chemistry Polypeptide Synthesis Activated Esters

Optimal Research and Industrial Scenarios for Procuring 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate


Synthesis of High-Molecular-Weight, Sequence-Defined Polypeptides

2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate is the preferred building block for researchers synthesizing high-molecular-weight, sequence-defined polypeptides via the activated ester polycondensation method. Its superior 'polymerizing ability' compared to the 2,4,6-isomer [1] directly translates to achieving higher degrees of polymerization and more uniform product distributions. This is crucial for materials science applications where polymer chain length dictates physical and mechanical properties. The fact that its polymerizing ability is second only to pentachlorophenyl esters [1] positions it as an optimal choice when the highest reactivity is not required or when a balance of reactivity and handling stability is desired [2].

Stereo-Retentive Peptide Coupling for Sensitive Substrates

In the synthesis of bioactive peptides where preserving the stereochemical integrity of the valine residue is paramount, Z-Val-OTcp offers a distinct advantage. Comparative studies indicate that the 2,4,5-trichlorophenyl ester group does not exhibit autoracemization and its racemization is base-dependent, unlike the more labile pentachlorophenyl ester [1]. This behavior allows chemists to maintain tighter control over the optical purity of the coupling step by carefully managing reaction conditions. For the synthesis of pharmaceuticals, where a single enantiomer is often the active ingredient and its antipode may be an impurity, this differential racemization profile justifies the selection of Z-Val-OTcp over seemingly analogous OPcp esters.

Solid-Phase Peptide Synthesis (SPPS) Method Development

For laboratories developing or optimizing solid-phase peptide synthesis (SPPS) protocols, the reliable crystalline nature of Z-Val-OTcp [1] provides a significant practical benefit. Accurately weighing small, precise quantities of solid, crystalline material is far simpler and more reproducible than dispensing oils or hygroscopic solids, directly improving the precision of resin loading calculations and coupling stoichiometry [2]. This property reduces one source of batch-to-batch variability, which is especially valuable when scaling up a process from research to pilot production.

Accelerated Solution-Phase Peptide Ligation

Researchers engaged in convergent peptide synthesis or peptide fragment ligation will find that the enhanced aminolysis rate of Z-Val-OTcp, compared to the more classic p-nitrophenyl (ONp) ester [1], offers a kinetic advantage. Faster reaction times can lead to higher throughput in parallel synthesis and reduce the exposure of sensitive peptides to basic or nucleophilic conditions, minimizing side reactions. The specific reactivity of the 2,4,5-trichlorophenyl group makes it a valuable tool for difficult couplings where standard activated esters fail or proceed unacceptably slowly.

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